2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

Physicochemical profiling Purification optimization Formulation development

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride (CAS 55746-01-5) is a heterocyclic acyl chloride intermediate characterized by a 2,3-dihydrobenzofuran core bearing a 2-methyl substituent and a reactive carbonyl chloride at the 5-position. With a molecular formula of C₁₀H₉ClO₂ and a molecular weight of 196.63 g/mol, its predicted physicochemical properties include a boiling point of 299.2±29.0 °C (at 760 mmHg), a density of 1.3±0.1 g/cm³, a flash point of 111.4±24.7 °C, and a LogP of 2.87.

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
CAS No. 55746-01-5
Cat. No. B1309778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride
CAS55746-01-5
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCC1CC2=C(O1)C=CC(=C2)C(=O)Cl
InChIInChI=1S/C10H9ClO2/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-3,5-6H,4H2,1H3
InChIKeyNFVVRRDUUSUDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride (CAS 55746-01-5): Physicochemical Identity and Comparator Landscape


2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride (CAS 55746-01-5) is a heterocyclic acyl chloride intermediate characterized by a 2,3-dihydrobenzofuran core bearing a 2-methyl substituent and a reactive carbonyl chloride at the 5-position . With a molecular formula of C₁₀H₉ClO₂ and a molecular weight of 196.63 g/mol, its predicted physicochemical properties include a boiling point of 299.2±29.0 °C (at 760 mmHg), a density of 1.3±0.1 g/cm³, a flash point of 111.4±24.7 °C, and a LogP of 2.87 . These properties are distinct from those of its closest analogs, namely the unsubstituted 2,3-dihydrobenzofuran-5-carbonyl chloride (CAS 55745-71-6) and the regioisomeric 2-methyl-2,3-dihydrobenzofuran-7-carbonyl chloride (CAS 103261-01-4), establishing a critical need for precise compound selection in synthetic workflows.

Why 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride Cannot Be Simply Replaced by Its Closest Analogs


The assumption that any 2,3-dihydrobenzofuran carbonyl chloride can serve as a direct substitute in a synthetic sequence or procurement order is contradicted by measurable differences in key physicochemical properties, regiospecific reactivity, and stereochemical potential. The presence of the 2-methyl group on the dihydrofuran ring of the target compound (CAS 55746-01-5) imparts a lower density (1.3 g/cm³) compared to the unsubstituted analog (1.342 g/cm³), and a markedly different hydrogen-bonding and steric profile that can influence reaction kinetics and product distributions . Furthermore, the 2-methyl substituent creates a stereogenic center that is absent in the des-methyl comparator, meaning that enantiomeric purity or racemic character becomes a critical procurement specification that generic substitution cannot fulfill . These differences cascade into downstream consequences for enantioselective synthesis, purification behavior, and final product purity, making blind interchange a tangible risk to experimental reproducibility.

Quantitative Differentiation Evidence for 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride Versus Closest Analogs


Physicochemical Property Divergence: Density as a Marker of Structural Difference

Compared to the unsubstituted 2,3-dihydrobenzofuran-5-carbonyl chloride (CAS 55745-71-6), the target compound exhibits a lower predicted density, consistent with the steric and electronic influence of the 2-methyl group. The unsubstituted analog has a reported density of 1.342±0.06 g/cm³ , while the target compound (CAS 55746-01-5) has a density of 1.3±0.1 g/cm³ . This difference, although modest, is reproducible and directly attributable to the additional methyl substituent, which disrupts crystal packing and alters the molar volume.

Physicochemical profiling Purification optimization Formulation development

Stereochemical Differentiation: The 2-Methyl Group Creates a Configurational Selection Lever

The 2-methyl substituent on the dihydrofuran ring renders C2 a stereogenic center. This contrasts with the unsubstituted 2,3-dihydrobenzofuran-5-carbonyl chloride (CAS 55745-71-6), which is achiral. The target compound is commercially tracked as both the racemate and as a single enantiomer, (2R)-2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl chloride . This stereochemical distinction directly enables the procurement of enantiomerically pure starting material for asymmetric syntheses, a capability that is structurally impossible for the des-methyl analog.

Enantioselective synthesis Chiral building blocks Medicinal chemistry

Positional Isomer Reactivity Divergence: 5-Carbonyl Chloride vs. 7-Carbonyl Chloride

The target compound bears the reactive acyl chloride at the 5-position of the benzofuran ring, whereas the regioisomer 2-methyl-2,3-dihydrobenzofuran-7-carbonyl chloride (CAS 103261-01-4) places it at the 7-position. This positional difference is expected to lead to distinct reactivity profiles in nucleophilic acyl substitution reactions, influenced by the differing electronic environments of the 5- and 7-positions [1]. While direct kinetic data for these two specific isomers are not available in the public domain, the general principle of regioisomer-dependent reactivity in benzofuran acylation is well-established and is a critical factor for chemists designing SAR studies.

Regioselective acylation Structure-Activity Relationships Medicinal chemistry

LogP-Driven Solubility and Permeability Differentiation

The predicted LogP of 2.87 reported for the target compound is expected to be higher than that of the unsubstituted 2,3-dihydrobenzofuran-5-carbonyl chloride due to the additional methyl group, which increases lipophilicity. This difference in LogP directly impacts solubility in biological media and passive membrane permeability. For pharmaceutical development, even small differences in LogP critically influence absorption and distribution properties, making the 2-methyl derivative the preferred acyl chloride when lipophilicity needs to be tuned.

Lipophilicity optimization ADME prediction Drug design

Evidence-Backed Application Scenarios for 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride


Enantioselective Synthesis of Chiral Drug Candidates

The (2R)-enantiomer of the target compound serves as a critical chiral building block for preparing enantiomerically pure drug molecules. When project requirements demand a specific absolute configuration at the C2 position of the benzofuran core, only the 2-methyl derivative with defined stereochemistry can fulfill this need; the achiral analog is fundamentally incapable of doing so .

Medicinal Chemistry Programs Requiring Fine-Tuned Lipophilicity

For lead optimization campaigns targeting a narrow LogP window, the target compound's LogP of 2.87 offers a distinct advantage over more polar analogs. This allows medicinal chemists to install a lipophilic building block early in the synthesis, potentially reducing the total number of synthetic steps needed to achieve the desired ADME profile .

Synthesis of Patent-Disclosed Benzofuran-Based Kinase Inhibitors

The 2-methyl-2,3-dihydrobenzofuran-5-carbonyl fragment appears in the substructure of compounds disclosed in patents for DYRK kinase inhibitors and other benzofuran-based therapeutics [1]. Using the exact building block specified in such patent literature is essential for reproducing the disclosed biological activity and avoiding intellectual property complications.

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